![molecular formula C18H19NO B263732 N-(9H-fluoren-2-yl)-3-methylbutanamide](/img/structure/B263732.png)
N-(9H-fluoren-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-3-methylbutanamide, also known as FUB-144, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. FUB-144 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.
Wirkmechanismus
N-(9H-fluoren-2-yl)-3-methylbutanamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The activation of the endocannabinoid system by N-(9H-fluoren-2-yl)-3-methylbutanamide can lead to a range of biochemical and physiological effects. These effects include the modulation of pain perception, appetite regulation, and mood regulation. N-(9H-fluoren-2-yl)-3-methylbutanamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(9H-fluoren-2-yl)-3-methylbutanamide in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of endocannabinoid system activation without the interference of other signaling pathways. However, one limitation of using N-(9H-fluoren-2-yl)-3-methylbutanamide is its potential for abuse and dependence, which can make it difficult to control in laboratory settings.
Zukünftige Richtungen
There are many potential future directions for research involving N-(9H-fluoren-2-yl)-3-methylbutanamide. Some of these directions include investigating the potential therapeutic applications of N-(9H-fluoren-2-yl)-3-methylbutanamide in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to better understand the mechanisms of action of N-(9H-fluoren-2-yl)-3-methylbutanamide and its potential interactions with other signaling pathways in the body. Finally, the development of new synthetic cannabinoids with improved selectivity and safety profiles is an area of ongoing research.
Synthesemethoden
N-(9H-fluoren-2-yl)-3-methylbutanamide can be synthesized using a variety of methods, including the reaction of 9H-fluorene with 3-methylbutanoyl chloride in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, including acetonitrile, dimethylformamide, and dichloromethane.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)-3-methylbutanamide has been widely used in scientific research to investigate the function of the endocannabinoid system and its potential role in various diseases. Some of the areas of research that have been explored using N-(9H-fluoren-2-yl)-3-methylbutanamide include pain management, cancer treatment, and neurological disorders such as Alzheimer's disease and epilepsy.
Eigenschaften
Molekularformel |
C18H19NO |
---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19NO/c1-12(2)9-18(20)19-15-7-8-17-14(11-15)10-13-5-3-4-6-16(13)17/h3-8,11-12H,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
VFSHUCUIAAXDGP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.